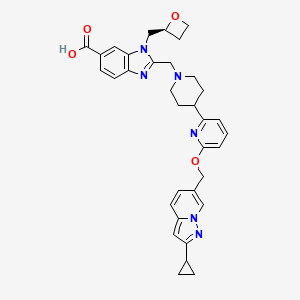
GLP-1R agonist 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLP-1R agonist 12 is a compound that targets the glucagon-like peptide-1 receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in regulating blood glucose levels and lipid metabolism. GLP-1R agonists are widely used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, delay gastric emptying, and reduce food intake through central appetite suppression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R agonist 12 typically involves recombinant expression of the linear peptide followed by chemical modifications. One common method includes the attachment of a polyethylene glycol-fatty acid staple to enhance the stability and efficacy of the compound . Another approach involves the use of designed ankyrin repeat proteins to increase the serum half-life of the therapeutic compound .
Industrial Production Methods: Industrial production of this compound often employs a semisynthesis protocol. This involves the recombinant expression of the linear peptide, followed by chemical modifications to attach stabilizing groups such as polyethylene glycol or fatty acids . This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: GLP-1R agonist 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include formic acid, acetonitrile, and various fatty acids . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the integrity of the peptide.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and efficacy. For example, the attachment of fatty acids or polyethylene glycol groups results in GLP-1R agonists with prolonged half-lives and improved therapeutic profiles .
Applications De Recherche Scientifique
GLP-1R agonist 12 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of GLP-1 in glucose homeostasis and lipid metabolism . In biology, it is employed to investigate the effects of GLP-1R activation on various cellular processes, including insulin secretion and appetite regulation . In medicine, this compound is used in the treatment of type 2 diabetes mellitus and obesity due to its ability to enhance insulin secretion, inhibit glucagon release, and reduce food intake .
Mécanisme D'action
GLP-1R agonist 12 exerts its effects by binding to the glucagon-like peptide-1 receptor on the surface of target cells. This binding activates the receptor, leading to a cascade of intracellular signaling events that enhance insulin secretion, inhibit glucagon release, and delay gastric emptying . The primary molecular targets involved in this process include the G protein-coupled receptor and various downstream signaling molecules such as cyclic adenosine monophosphate and protein kinase A .
Comparaison Avec Des Composés Similaires
GLP-1R agonist 12 is unique compared to other similar compounds due to its specific modifications that enhance its stability and efficacy. Similar compounds include exenatide, liraglutide, and semaglutide, which also target the glucagon-like peptide-1 receptor but differ in their chemical structures and pharmacokinetic profiles . For example, liraglutide and semaglutide have fatty acid residues that enable reversible binding to albumin, while dulaglutide and albiglutide are recombinant fusion proteins containing human immunoglobulin G or albumin chains .
Propriétés
Formule moléculaire |
C34H36N6O4 |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
2-[[4-[6-[(2-cyclopropylpyrazolo[1,5-a]pyridin-6-yl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C34H36N6O4/c41-34(42)25-7-9-29-31(16-25)39(19-27-12-15-43-27)32(35-29)20-38-13-10-24(11-14-38)28-2-1-3-33(36-28)44-21-22-4-8-26-17-30(23-5-6-23)37-40(26)18-22/h1-4,7-9,16-18,23-24,27H,5-6,10-15,19-21H2,(H,41,42)/t27-/m0/s1 |
Clé InChI |
TUSYJBRBOOOKPJ-MHZLTWQESA-N |
SMILES isomérique |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=CN7C(=CC(=N7)C8CC8)C=C6 |
SMILES canonique |
C1CC1C2=NN3C=C(C=CC3=C2)COC4=CC=CC(=N4)C5CCN(CC5)CC6=NC7=C(N6CC8CCO8)C=C(C=C7)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

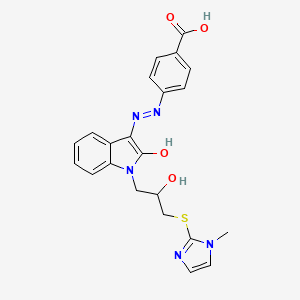
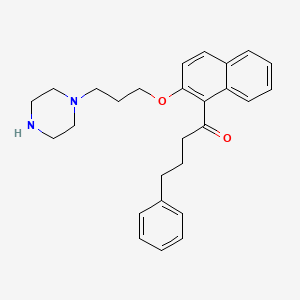
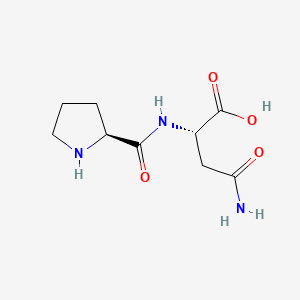
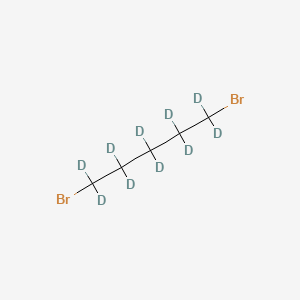
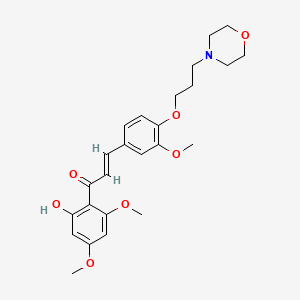
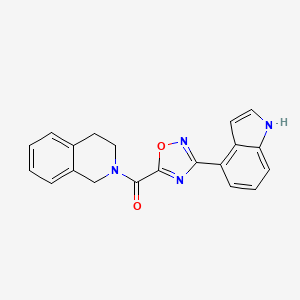

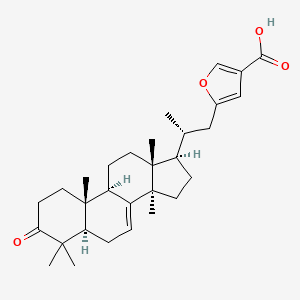
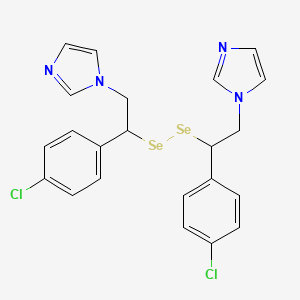

![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
